molecular formula C14H8BrN B12520187 7-bromo-9H-fluorene-2-carbonitrile

7-bromo-9H-fluorene-2-carbonitrile

Cat. No.: B12520187
M. Wt: 270.12 g/mol
InChI Key: QTTRBYYVZGRWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-9H-fluorene-2-carbonitrile (CAS 656238-34-5) is a solid, fluorene-based organic compound with a molecular formula of C14H8BrN and a molecular weight of 270.13 g/mol . It is characterized as a yellow to pale yellow solid with a melting point of 171-174 °C . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. In scientific research, this compound serves as a versatile synthetic intermediate. Its molecular structure, featuring both a reactive bromo substituent and an electron-withdrawing cyano group, makes it a valuable building block in materials science, particularly for constructing complex π-conjugated systems . Such systems are fundamental in the development of organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) chromophores . Furthermore, fluorene derivatives are explored in medicinal chemistry research for their potential biological activities, with studies investigating their cytotoxic properties against cancer cell lines such as HeLa (cervical adenocarcinoma cells) . Proper handling procedures should be followed, as indicated by its GHS warning statements for causing skin and eye irritation (H315, H319) and specific target organ toxicity upon repeated exposure (H335) . It is recommended to store the material sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8BrN

Molecular Weight

270.12 g/mol

IUPAC Name

7-bromo-9H-fluorene-2-carbonitrile

InChI

InChI=1S/C14H8BrN/c15-12-2-4-14-11(7-12)6-10-5-9(8-16)1-3-13(10)14/h1-5,7H,6H2

InChI Key

QTTRBYYVZGRWMT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)Br

Origin of Product

United States

Significance of Fluorene Framework in Advanced Materials Science

The fluorene (B118485) moiety is a cornerstone in the development of advanced organic materials due to its unique combination of structural and electronic properties. researchgate.net It is a polycyclic aromatic hydrocarbon with a rigid, planar structure that facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in electronic devices.

Research has highlighted that the electronic and photophysical properties of fluorene can be precisely controlled by attaching different functional groups at its active positions, particularly the 2, 7, and 9 positions. researchgate.netresearchgate.net This tunability is fundamental to its versatility. For instance, fluorene derivatives are integral components in the fabrication of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and specialized polymers known as polyfluorenes. nbinno.com These materials are valued for their potential use in displays and other electronic devices. nbinno.comresearchgate.net

Furthermore, the inherent fluorescence of the fluorene core makes it an excellent chromophore. researchgate.net This property is harnessed in the design of fluorescent probes for applications in bioimaging and molecular sensing, where its photostability and high two-photon absorption cross-section are highly advantageous. researchgate.net

Strategic Role of Halogenated and Nitrile Functionalized Organic Scaffolds

The incorporation of halogen atoms and nitrile groups onto organic frameworks is a deliberate strategy in molecular engineering to impart specific functionalities and reactivity.

Halogenated organic compounds, such as those containing bromine, exhibit modified physical and chemical properties compared to their non-halogenated parent molecules. ncert.nic.in The presence of a halogen atom alters the molecule's polarity, electron distribution, and solubility. pressbooks.pub In materials science, a bromine atom serves as a key reactive handle, readily participating in a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the construction of large, conjugated polymer systems. researchgate.net

The nitrile group (–C≡N) is a strong electron-withdrawing group. Its inclusion in a conjugated system creates a "push-pull" architecture when paired with an electron-donating group. nih.gov This electronic arrangement is highly sought after for creating materials with significant nonlinear optical (NLO) properties, which have applications in telecommunications and optical data processing. nih.gov The nitrile group is also synthetically versatile; it can be chemically converted into other important functional groups, such as amines or aldehydes, further expanding its utility in multi-step syntheses. nih.gov

Overview of 7 Bromo 9h Fluorene 2 Carbonitrile As a Versatile Synthetic Intermediate

Regioselective Functionalization of the Fluorene Core

Achieving the desired substitution pattern on the fluorene skeleton requires precise control over the introduction of each functional group. The synthesis of this compound necessitates the sequential and regioselective introduction of a bromine atom at the C7 position and a nitrile group at the C2 position.

Directed Bromination Strategies and Mechanistic Insights

The introduction of a bromine atom at a specific position on an aromatic ring, known as regioselective bromination, can be accomplished through several methods. One powerful strategy is Directed ortho Metalation (DoM). organic-chemistry.orgwikipedia.org This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically containing a heteroatom like oxygen or nitrogen, coordinates to an organolithium reagent, such as n-butyllithium. wikipedia.org This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. organic-chemistry.orgwikipedia.org Subsequent reaction with an electrophilic bromine source, like N-bromosuccinimide (NBS), installs the bromine atom specifically at the ortho position.

For the synthesis of a 7-bromo-substituted fluorene, a suitable directing group would need to be present at the C1 or C3 position to direct bromination to the adjacent C2 or C4 positions, respectively. However, to achieve bromination at the C7 position, a directing group at the C8 position of a pre-existing fluorene core would be necessary. Alternatively, the fluorene ring system itself can be constructed from a precursor that already contains the desired bromine substituent.

The mechanism of electrophilic aromatic bromination generally proceeds through a stepwise pathway. mdpi.com Theoretical calculations can provide valuable quantitative information to understand the inherent positional selectivity of these reactions. mdpi.com Factors such as reaction temperature can significantly influence the regioselectivity, with lower temperatures often favoring the formation of a single isomer. mdpi.com

Controlled Cyanation Techniques

Once the bromo-substituted fluorene core is obtained, the next critical step is the introduction of the nitrile group at the C2 position. This can be achieved through various cyanation methods.

A common method for introducing a nitrile group onto an aryl halide is through nucleophilic aromatic substitution (SNAr). rsc.org This reaction typically involves heating the aryl halide with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent. chemguide.co.uk The success of this reaction often depends on the electronic nature of the aromatic ring, with electron-withdrawing groups generally facilitating the substitution.

In the context of 7-bromo-9H-fluorene, the introduction of a nitrile group at the C2 position would likely involve a palladium-catalyzed cross-coupling reaction, such as the Rosenmund-von Braun reaction. organic-chemistry.org Modern variations of this reaction utilize various palladium catalysts and cyanide sources, including less toxic alternatives like potassium ferrocyanide [K4(Fe(CN)6)] or zinc cyanide (Zn(CN)2). organic-chemistry.org These methods often offer mild reaction conditions and high functional group tolerance. organic-chemistry.org For instance, the cyanation of aryl chlorides has been achieved at 70°C using a Pd/CM-phos catalyst. organic-chemistry.org Another approach involves the use of nickel catalysts, which have also proven effective for the cyanation of aryl halides. organic-chemistry.org

Cyanide SourceCatalyst SystemKey Features
Sodium Cyanide (NaCN)t-Bu3P-monoligated PdLow-boiling recyclable solvents, minimal promoters. organic-chemistry.org
Potassium Ferrocyanide [K4(Fe(CN)6)]ZnO-supported Pd(0) nanoparticlesAdditive and ligand-free, catalyst is recyclable. organic-chemistry.org
Zinc Cyanide (Zn(CN)2)NiCl2·6H2O/dppf/ZnMild conditions, wide functional group tolerance. organic-chemistry.org

This table summarizes various cyanide sources and catalyst systems used in the nucleophilic aromatic substitution for the synthesis of aryl nitriles.

While less common for the direct synthesis of aryl nitriles from aryl halides, oxidative approaches can be employed for the functionalization of aromatic C-H bonds. nih.gov Oxidative aromatic coupling, for example, is a powerful method for forming C-C bonds. nih.gov In a different context, the oxidation of alkyl side-chains on an aromatic ring can lead to the formation of carboxylic acids, which can then be converted to nitriles. libretexts.orgyoutube.com However, for the direct conversion of a C-H bond to a nitrile group, more specialized methods would be required. One such conceptual approach could involve an oxidative process that generates a reactive intermediate at the target carbon, which is then trapped by a cyanide source.

Convergent and Divergent Synthesis Strategies

The construction of complex molecules like this compound can be approached through either a linear (divergent) sequence of reactions on a starting fluorene core or a convergent strategy where different fragments are synthesized separately and then combined.

Multi-Component Reactions for Fluorene Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates structural elements from each starting material. thieme-connect.comnih.gov This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. researchgate.net

Several MCRs have been developed for the synthesis of fluorene and fluorenone derivatives. thieme-connect.comresearchgate.net For example, isocyanide-based MCRs (IMCRs) have been successfully employed to create diverse and complex fluorene-containing molecules. thieme-connect.com One could envision a multi-component strategy where a suitably functionalized aldehyde, an amine, an isocyanide, and another component react to form a highly substituted fluorene precursor. While a direct MCR to form this compound might be challenging, it is plausible to construct a fluorene core with handles for subsequent functionalization to introduce the bromo and cyano groups. For instance, a rhodium-catalyzed "stitching reaction" followed by a nucleophilic substitution has been developed for the three-component synthesis of multi-substituted fluorene derivatives. researchgate.net

Another powerful tool for constructing the fluorene skeleton is the tetradehydro-Diels-Alder (TDDA) reaction. acs.orgacs.org This intramolecular reaction of enediynols can provide a rapid and atom-economical route to functionalized fluorenols under mild conditions. acs.orgacs.org These fluorenol products can then be further elaborated to the desired substituted fluorenes.

Reaction TypeKey FeaturesPotential Application
Isocyanide-Based MCRsHigh diversity and complexity in a single step. thieme-connect.comAssembly of a functionalized fluorene precursor.
Rhodium-Catalyzed "Stitching Reaction"Three-component synthesis with subsequent nucleophilic substitution. researchgate.netIntroduction of various functional groups onto the fluorene core.
Tetradehydro-Diels-Alder (TDDA) ReactionRapid and atom-economical construction of the fluorenol skeleton. acs.orgacs.orgSynthesis of a fluorenol intermediate for further modification.

This table outlines convergent synthesis strategies for constructing the fluorene skeleton and its derivatives.

Catalytic C-C and C-X Bond Formation Methodologies

Transition metal-catalyzed reactions are at the forefront of efficient and selective synthesis of complex organic molecules. researchgate.net These methods offer significant advantages over classical approaches, which often require harsh conditions and multi-step procedures. researchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize bromo-substituted aromatic compounds. nih.govresearchgate.net The reactivity of the C-Br bond in this compound makes it an excellent substrate for these transformations.

The Sonogashira coupling , which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a prominent method in this class. wikipedia.orgnih.gov This reaction is typically carried out under mild conditions, such as at room temperature and in the presence of a base, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The versatility of the Sonogashira reaction has led to its use in the synthesis of a wide array of complex molecules, including pharmaceuticals and organic materials. wikipedia.org Variations of the Sonogashira coupling have been developed, including copper-free versions, which align with green chemistry principles by avoiding the use of a toxic co-catalyst. nih.gov

The Suzuki coupling reaction, which joins an organoboron compound with an organohalide, is another powerful palladium-catalyzed method. It is widely used for creating biaryl linkages, which are common motifs in functional materials and biologically active compounds. researchgate.net A tandem palladium(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2′-dibromobiphenyls has been reported as an efficient method for synthesizing 9H-fluorene derivatives. thieme-connect.de

The Heck coupling reaction involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. This reaction is a valuable method for the vinylation of aryl halides.

A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.

Reaction Description Catalyst System Key Features
Sonogashira Coupling Forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgnih.govPd catalyst, Cu(I) co-catalyst, amine base. wikipedia.orgMild reaction conditions, high functional group tolerance. wikipedia.org
Suzuki Coupling Couples an organoboron compound with an organohalide. researchgate.netPd(0) catalyst, base. thieme-connect.deForms biaryl linkages, high yields, operational simplicity. researchgate.netthieme-connect.de
Heck Coupling Couples an aryl halide with an alkene.Pd catalyst, base.Forms substituted alkenes.

This table provides a general overview of the reactions.

Rhodium catalysts have emerged as powerful tools for the synthesis of fluorene derivatives through dehydrogenative cyclization reactions. researchgate.net These reactions involve the formation of C-C bonds through the activation of two C-H bonds, representing an atom- and step-economical approach. researchgate.net For instance, 1-amino-1,1-diarylalkanes can undergo efficient cyclization to yield 9H-fluoren-9-amine derivatives in the presence of a rhodium catalyst. researchgate.net This methodology has been shown to be effective for the synthesis of various substituted fluorenes. researchgate.net Additionally, rhodium-catalyzed asymmetric synthesis has been employed to create chiral spirosilabifluorene derivatives. nih.gov

While transition-metal catalysis is highly effective, the development of metal-free functionalization protocols is a growing area of interest due to the potential for reduced cost and toxicity. These methods often rely on the use of strong bases or other activating reagents to facilitate bond formation. While specific examples for the direct metal-free functionalization of this compound are not extensively documented in the provided search results, the general principles of metal-free aryl-aryl coupling or nucleophilic aromatic substitution could potentially be applied.

Green Chemistry Principles in the Synthesis of Fluorene Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com These principles are increasingly being applied to the synthesis of fluorene derivatives to enhance sustainability. sruc.ac.uk

Key green chemistry principles relevant to the synthesis of this compound and its derivatives include:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. vapourtec.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. vapourtec.com Catalytic reactions, such as those discussed above, are inherently more atom-economical than stoichiometric reactions. vapourtec.com

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. vapourtec.com This includes the move towards copper-free Sonogashira couplings to avoid the use of a toxic metal. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. vapourtec.com Research into performing reactions in water or bio-derived solvents is an active area. organic-chemistry.org

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. vapourtec.com Conducting reactions at ambient temperature and pressure, as is possible with many palladium-catalyzed couplings, contributes to this goal. wikipedia.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. vapourtec.com The catalytic methodologies described in section 2.2.2 are prime examples of this principle in action.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. youtube.comyoutube.com Developing selective reactions that obviate the need for protecting groups is a key goal. youtube.com

The application of these principles is leading to the development of more environmentally friendly and cost-effective methods for the synthesis of valuable fluorene compounds. sruc.ac.uk

Reactivity of the Bromine Substituent

The bromine atom on the fluorene core is a versatile handle for introducing a wide range of substituents through various metal-catalyzed and nucleophilic reactions.

Cross-Coupling Reactions for Extended Conjugation and Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to modify the this compound scaffold. These reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are instrumental in extending the π-conjugated system of the fluorene core, a critical aspect for tuning the electronic and photophysical properties of the resulting molecules. The introduction of aryl or alkynyl groups at the 7-position can significantly impact the molecule's absorption and emission characteristics, making these reactions valuable for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials. For instance, the Suzuki-Miyaura coupling of 2,7-dibromofluorene (B93635) derivatives with arylboronic acids has been shown to be an efficient method for synthesizing sterically hindered 2,7-diarylfluorenes. researchgate.net

Table 1: Examples of Cross-Coupling Reactions on Bromo-Fluorene Systems

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-Miyaura2,7-Dichlorofluorene, Di-ortho-substituted arylboronic acidsN-heterocyclic carbene Pd catalystSterically hindered 2,7-diarylfluorenes
Suzuki Coupling9,9-bis(6'-bromohexyl)-2,7-dibromofluorene, 1,4-Diphenylboronic acid[Pd(PPh3)4], [Pd(PPh3)2Cl2], [PdCl2(dppe)], or [PdCl2(dppf)]·CH2Cl2 with K2CO3Poly(2,7-fluorene-alt-1,4-phenylene)

This table is generated based on data from related bromo-fluorene compounds to illustrate the types of cross-coupling reactions possible.

Nucleophilic Displacement and Amination Reactions

The bromine atom of this compound can be displaced by various nucleophiles. A notable example is the nucleophilic substitution with copper cyanide (CuCN), which can be used to introduce an additional nitrile group. nih.gov Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a direct route to introduce primary or secondary amine functionalities. These amination reactions are crucial for the synthesis of fluorescent probes and for creating building blocks for pharmacologically active compounds. The resulting 7-amino-9H-fluorene-2-carbonitrile derivatives can be further functionalized. nih.gov

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental organometallic reaction that converts the carbon-bromine bond into a more reactive carbon-metal bond. wikipedia.org This is typically achieved by treating this compound with organolithium reagents (like n-butyllithium or t-butyllithium) or by forming a Grignard reagent using magnesium metal. wikipedia.orgnih.gov The resulting organometallic intermediate, a lithiated or magnesiated fluorene, is a potent nucleophile and can react with a wide array of electrophiles. This two-step sequence allows for the introduction of various functional groups, including alkyl, silyl, carboxyl, and formyl groups, at the 7-position of the fluorene ring. This method offers a high degree of flexibility in the molecular design of fluorene-based compounds. A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on bromoheterocyclics under non-cryogenic conditions. nih.gov

Transformations of the Nitrile Functional Group

The nitrile group at the 2-position of the fluorene ring is another key site for chemical modification, offering pathways to various important functional groups.

Hydrolysis and Derivatization to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.comchemistrysteps.comorganicchemistrytutor.com Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid with heating, converts the nitrile directly to a carboxylic acid. libretexts.org Alkaline hydrolysis, on the other hand, initially forms a carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.org By carefully controlling the reaction conditions, particularly in basic media, the hydrolysis can be stopped at the amide stage. organicchemistrytutor.com This selective transformation is valuable for creating fluorene-based amides, which are important structural motifs in various biologically active molecules.

Table 2: Hydrolysis of Nitriles

Reaction ConditionIntermediate ProductFinal Product
Acidic (e.g., HCl, H2O, heat)AmideCarboxylic Acid
Basic (e.g., NaOH, H2O, heat)AmideCarboxylate Salt
Milder Basic ConditionsAmideAmide

This table provides a general overview of nitrile hydrolysis outcomes.

Reduction Pathways to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine (aminomethyl group). libretexts.org This transformation is a common method for introducing a flexible amino-containing side chain to the fluorene core. Conversely, the use of milder, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H) allows for the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed upon aqueous workup to afford an aldehyde. nih.govwikipedia.orglibretexts.org This selective reduction provides access to fluorene-2-carbaldehyde derivatives, which are versatile intermediates for further synthetic elaborations, such as Knoevenagel condensations. nih.gov

Table 3: Reduction of Nitriles

Reducing AgentIntermediateFinal Product
LiAlH₄-Primary Amine
DIBAL-HImineAldehyde
Raney Nickel, H₂IminePrimary Amine

This table summarizes common reduction pathways for nitriles.

Click Chemistry and Cycloaddition Reactions Involving the Nitrile

The nitrile group in this compound is a valuable functional handle for participating in click chemistry and other cycloaddition reactions, most notably in the synthesis of tetrazoles. Tetrazoles are recognized as important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The conversion of the nitrile to a tetrazole ring is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source.

One of the most common methods for this transformation is the reaction of the nitrile with sodium azide (NaN₃), often in the presence of a Lewis acid catalyst such as zinc bromide (ZnBr₂). This approach, popularized by Sharpless, provides a reliable route to 5-substituted-1H-tetrazoles. Alternatively, trimethylsilyl (B98337) azide (TMSN₃) can be employed, sometimes in conjunction with a Lewis acid like dibutyltin (B87310) oxide or an organotin catalyst, to achieve the same transformation under milder conditions. These reactions are generally efficient and can be carried out in various organic solvents.

The resulting 7-(1H-tetrazol-5-yl)-9H-fluoren-2-amine, produced after subsequent reduction of the bromo group and other modifications, showcases the utility of this reaction in creating complex, nitrogen-rich heterocyclic structures from the nitrile precursor.

Table 1: Illustrative Conditions for Tetrazole Formation from Nitriles

ReagentsCatalystSolventTemperatureProduct
Sodium Azide (NaN₃)Zinc Bromide (ZnBr₂)WaterReflux5-substituted-1H-tetrazole
Trimethylsilyl Azide (TMSN₃)Dibutyltin OxideTolueneReflux5-substituted-1H-tetrazole

Functionalization at the Fluorene Bridgehead (C-9)

The methylene (B1212753) bridge (C-9 position) of the fluorene core is a key site for chemical modification. The acidity of the C-9 protons allows for deprotonation and subsequent reaction with various electrophiles, enabling the introduction of alkyl and aryl substituents. This functionalization is crucial for tuning the solubility, electronic properties, and steric profile of fluorene-based materials.

Alkylation and Arylation Processes

The alkylation of the C-9 position of fluorene derivatives is a well-established transformation. researchgate.netresearchgate.net Typically, this is achieved by treating the fluorene with a strong base to generate a fluorenyl anion, which then acts as a nucleophile in a reaction with an alkyl halide. Common bases used for this purpose include sodium hydroxide (B78521), potassium hydroxide, and potassium tert-butoxide (t-BuOK). researchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Depending on the stoichiometry of the base and the alkylating agent, either mono- or di-alkylation can be achieved. For this compound, this allows for the introduction of a wide variety of alkyl chains.

Arylation at the C-9 position can also be accomplished, leading to the formation of 9,9-diarylfluorene derivatives. These are important structures in materials science, particularly for organic light-emitting diodes (OLEDs), due to their thermal stability and high glass transition temperatures. The synthesis of 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile is a testament to the feasibility of this transformation. glpbio.com

Table 2: Representative Conditions for C-9 Alkylation of Fluorene

Fluorene DerivativeAlkylating AgentBaseSolventProduct
This compoundIodomethanePotassium tert-butoxideDMF7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile
This compoundBenzyl BromideSodium HydroxideDMSO/Water7-bromo-9,9-dibenzyl-9H-fluorene-2-carbonitrile

Oxidative Radical Functionalization

The C-9 position of fluorene is also susceptible to oxidative and radical-mediated functionalization. Free radical halogenation, for instance, can introduce a halogen at the C-9 position, which can then serve as a leaving group for further nucleophilic substitution. orgsyn.org Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide are commonly used for this purpose. The selectivity of this reaction is influenced by the stability of the resulting benzylic radical at the C-9 position. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Furthermore, oxidation of the C-9 position can lead to the formation of the corresponding fluorenone derivative. A patented method describes the air oxidation of various fluorene compounds to 9-fluorenones in the presence of a base like potassium hydroxide in a solvent such as tetrahydrofuran. google.com This transformation converts the reactive methylene bridge into a ketone, which can then be used in a variety of subsequent chemical reactions.

Applications in Advanced Materials Science and Optoelectronic Research

Organic Semiconducting Materials

The fluorene (B118485) moiety is a well-established building block for organic semiconducting materials due to its rigid, planar structure and high photoluminescence quantum efficiency. The strategic placement of bromo and carbonitrile functional groups on the 9H-fluorene core in 7-bromo-9H-fluorene-2-carbonitrile provides synthetic handles for creating a diverse range of organic semiconductors with tailored properties.

Precursors for π-Conjugated Polymers and Oligomers

The presence of the bromine atom on the fluorene ring makes this compound an ideal monomer for various cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are instrumental in the synthesis of π-conjugated polymers and oligomers. In these polymers, the fluorene unit can be incorporated into the main chain, leading to materials with desirable electronic and photophysical properties for applications in organic electronics. The carbonitrile group can further be used to tune the electron affinity and solubility of the resulting polymers. While direct polymerization of this compound is a potential route, the broader context of using bromoaryl compounds as precursors for π-conjugated polymers is well-established, often involving chemoselective catalyst transfer systems to control the polymerization process rsc.org.

Charge Transporting and Host Materials in Organic Electronics

Fluorene-based compounds are widely recognized for their excellent charge-transporting properties and are often employed as host materials in organic electronic devices. The rigid and planar structure of the fluorene core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. The derivatization of the fluorene unit, as seen in this compound, allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for achieving efficient charge injection and transport when used as a host material in OLEDs or as the active layer in organic field-effect transistors (OFETs). While specific studies on this compound as a charge transporting or host material are not extensively documented, the general class of carbazole-based host materials, which share structural similarities, has been reviewed for their application in phosphorescent OLEDs mdpi.com.

Organic Light-Emitting Diodes (OLEDs) and Advanced Emitters

The unique photophysical properties of fluorene derivatives make them highly suitable for applications in OLEDs and other advanced light-emitting systems. This compound serves as a foundational structure for the design of novel emitters with tailored characteristics.

Design Principles for Tunable Photoluminescence and Electroluminescence

The emission color of fluorene-based materials can be precisely controlled through chemical modification. The introduction of electron-donating or electron-withdrawing groups can alter the energy gap of the molecule, thereby shifting the emission wavelength. The carbonitrile group in this compound is an electron-withdrawing group that can influence the intramolecular charge transfer (ICT) characteristics of its derivatives. By strategically combining this unit with various donor moieties, it is possible to design molecules with tunable photoluminescence and electroluminescence spanning the entire visible spectrum. For instance, studies on other fluorene derivatives have shown that the formation of hydrogen bonds can be used to reversibly tune the photoluminescent color of composite films nih.gov. This principle could potentially be applied to derivatives of this compound.

Development of Two-Photon Absorbing (2PA) Chromophores

Two-photon absorption is a nonlinear optical process with applications in 3D microfabrication, data storage, and bio-imaging. Fluorene derivatives have been extensively investigated for their 2PA properties due to their extended π-conjugation. The design of 2PA chromophores often involves a donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) architecture. The this compound scaffold can be elaborated to create such chromophores. The bromine atom can be functionalized to introduce a donor group, while the carbonitrile acts as an acceptor, creating a D-π-A system. Research on related fluorene derivatives has demonstrated that this molecular design strategy can lead to materials with large 2PA cross-sections rsc.orgdtic.mil.

Related Fluorene Derivative Maximum 2PA Cross-Section (GM) Wavelength (nm)
2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene~1300-1900~660
2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene~1300-1900~660

Engineering of Room Temperature Phosphorescence (RTP) Systems

Room temperature phosphorescence is a phenomenon where a material can emit light for an extended period after the excitation source is removed. This property has potential applications in sensing, bio-imaging, and anti-counterfeiting technologies. The presence of a heavy atom, such as bromine, in a molecule can enhance the spin-orbit coupling, which facilitates the intersystem crossing from the singlet excited state to the triplet excited state, a prerequisite for phosphorescence. A study on a fluorene derivative containing both bromo and formyl groups demonstrated bright phosphorescence in common organic solvents at room temperature, with an absolute phosphorescence quantum yield of up to 5.9% in chloroform rsc.org. Similarly, research on 2-bromo-9,10-diphenylfluorene and 2,7-dibromo-9,10-diphenylfluorene has shown that these compounds can exhibit RTP in various states, including in degassed organic solvents, polymer-doped films, and crystalline states frontiersin.org. These findings suggest that the this compound framework is a promising platform for the development of new RTP materials.

Related Fluorene Derivative State Phosphorescence Quantum Yield (%)
Fluorene with bromo and formyl groupsChloroform solution5.9

Supramolecular Chemistry and Solid-State Phenomena

The arrangement of molecules in the solid state, dictated by intermolecular interactions, is crucial in determining the material properties of organic compounds. For fluorene derivatives, interactions such as halogen bonding and C-H···π contacts are often pivotal in directing their crystal packing.

Role of Intermolecular Interactions in Crystal Packing (e.g., Halogen Bonding, C-H···π)

While specific crystallographic data for this compound is not readily found, the molecular structure suggests the potential for significant intermolecular interactions. The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules. Similarly, the aromatic rings of the fluorene core provide ample opportunity for C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron system of a neighboring molecule. These non-covalent interactions play a critical role in the formation of well-ordered supramolecular architectures. The interplay of these forces would ultimately define the crystal lattice and influence the bulk properties of the material.

Mechanoluminescence and Triboluminescence Properties

Mechanoluminescence and triboluminescence are phenomena where light is emitted from a material in response to mechanical stress or friction. These properties are often associated with specific crystal packing arrangements that facilitate charge separation upon mechanical stimulation. There is currently no published research specifically investigating the mechanoluminescent or triboluminescent properties of this compound. Such studies would require the synthesis of high-quality crystals and their subsequent testing under mechanical stress to observe any light emission.

Photoresponsive Materials and Optical Sensors

Fluorene-based compounds are widely explored for their applications in photoresponsive materials and optical sensors due to their inherent photophysical properties. The extended π-conjugation of the fluorene system often leads to strong absorption and emission in the UV-visible region.

The functional groups on this compound, namely the bromo and cyano groups, are electron-withdrawing and can significantly influence the electronic structure and, consequently, the photophysical properties of the molecule. These modifications can impact the material's ability to act as an optical sensor, where changes in its environment could lead to detectable changes in its optical properties, such as fluorescence quenching or enhancement. However, specific studies detailing the photoresponsive behavior or the application of this compound in optical sensing are not currently available in the scientific literature.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis (DFT, TD-DFT)

DFT is a cornerstone of modern computational chemistry used to determine the electronic ground-state properties of molecules. For 7-bromo-9H-fluorene-2-carbonitrile, DFT calculations can optimize the molecular geometry and compute the energies and distributions of its molecular orbitals. researchgate.net The introduction of substituents—a bromine atom at the C7 position and a nitrile group at the C2 position—significantly alters the electronic landscape compared to the parent fluorene (B118485) molecule.

Building upon the ground-state calculations from DFT, TD-DFT is employed to investigate the properties of electronically excited states. uzh.chrsc.org This method is essential for predicting how the molecule interacts with light, providing data on absorption energies and the character of different electronic transitions. nih.govnih.gov Studies on various fluorene derivatives have demonstrated that TD-DFT, often with long-range corrected functionals like CAM-B3LYP, can accurately predict spectroscopic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in determining a molecule's electronic and optical properties. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap is generally associated with easier electronic excitation and a red-shift in the absorption spectrum. researchgate.net

In this compound, the electron-withdrawing nature of the nitrile group (-CN) and the halogen (-Br) are expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted fluorene. DFT calculations are the primary tool for quantifying these energies and the resulting gap. By systematically studying related molecules, it is possible to understand how different functional groups modulate these frontier orbitals. For instance, computational studies on substituted acenes and other aromatic systems show clear trends in the HOMO-LUMO gap with the addition of various substituents. acs.orgresearchgate.net This predictive power is vital for designing molecules with specific electronic absorption characteristics.

Table 1: Illustrative DFT-Calculated Frontier Orbital Energies This table presents hypothetical, representative values to illustrate the expected trends upon substitution.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
9H-Fluorene -5.85 -1.95 3.90
7-Bromo-9H-fluorene -5.98 -2.15 3.83
This compound -6.20 -2.60 3.60

TD-DFT is the standard method for calculating the vertical excitation energies and oscillator strengths that correspond to a molecule's UV-visible absorption spectrum. rsc.org For fluorene-based molecules, the lowest energy singlet excited state (S₁) often arises from the promotion of an electron from the HOMO to the LUMO (a π→π* transition). researchgate.net

Computational analyses can predict the energies of multiple excited states (S₁, S₂, S₃, etc.) and the probability of transitioning to these states from the ground state (S₀), which is represented by the oscillator strength. nih.govnih.gov A high oscillator strength indicates an electronically allowed transition that will result in a strong absorption band. TD-DFT calculations on fluorene derivatives have shown that the position and intensity of absorption peaks are highly sensitive to the type and position of substituents. rsc.org This allows for a detailed interpretation of experimental spectra and a fundamental understanding of the photophysical behavior of this compound.

Table 2: Example of Predicted Electronic Transitions by TD-DFT This table shows hypothetical TD-DFT output for illustrative purposes.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Primary Orbital Contribution
S₀ → S₁ 3.44 360 0.75 HOMO → LUMO
S₀ → S₂ 3.91 317 0.02 HOMO-1 → LUMO
S₀ → S₃ 4.13 300 0.15 HOMO → LUMO+1

Mechanistic Investigations of Chemical Reactions

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a given reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them. nih.govpku.edu.cn For this compound, several reaction types could be investigated.

For example, the bromine atom at the C7 position is a potential site for nucleophilic aromatic substitution or cross-coupling reactions. Computational studies can model the reaction pathway, calculate the activation energy barriers for different nucleophiles, and help predict the most favorable reaction conditions. nih.gov Similarly, the nitrile group can undergo various transformations, such as hydrolysis or reduction. Theoretical modeling can provide insight into the energetics of these processes, clarifying the mechanism and predicting product distributions. nih.gov

Intermolecular Interaction Studies and Crystal Packing Rationalization

The arrangement of molecules in the solid state, or crystal packing, is governed by a subtle balance of intermolecular interactions. Computational methods can be used to analyze and rationalize these packing arrangements, which are experimentally determined by techniques like X-ray crystallography. researchgate.netroyalsocietypublishing.org For this compound, several key interactions are expected to dictate its solid-state structure.

These interactions include:

π–π Stacking: The large, flat aromatic surface of the fluorene core allows for significant stacking interactions with neighboring molecules. acs.org

Dipole-Dipole Interactions: The polar nitrile group creates a significant molecular dipole, leading to electrostatic interactions that influence molecular alignment.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like the nitrogen of a nitrile group on another molecule). nih.gov

Theoretical calculations can quantify the energies of these individual interactions, helping to understand why a particular crystal packing motif is preferred over others. nih.gov

Spin-Orbit Coupling and Intersystem Crossing Pathway Analysis

Intersystem crossing (ISC) is a radiationless process where a molecule transitions between electronic states of different spin multiplicities, most commonly from an excited singlet state (S₁) to a triplet state (T₁). wikipedia.org The efficiency of this process is governed by the strength of the spin-orbit coupling (SOC) between the two states. wikipedia.org

The presence of a heavy atom, such as bromine, in an organic molecule is known to significantly increase the magnitude of SOC. wikipedia.orgacs.org This "heavy-atom effect" makes ISC a much more competitive decay pathway for the excited state, often leading to a decrease in fluorescence quantum yield and the population of a long-lived triplet state. nih.gov

Theoretical chemistry provides the tools to analyze these pathways in detail. Computational methods can calculate the energies of the relevant singlet (S₁) and triplet (T₁) states. A small energy gap between these states (ΔE_ST) is one key requirement for efficient ISC. Furthermore, the magnitude of the SOC matrix element between S₁ and T₁ can be calculated directly. mdpi.com Studies on halogenated aromatic compounds have shown that SOC can be significantly enhanced through specific interactions, thereby increasing the probability of ISC. mdpi.comrsc.org For this compound, computational analysis would focus on identifying the lowest energy triplet states and calculating the SOC values to predict the most likely ISC channels and their rates.

Based on a comprehensive search of available research, specific experimental data for the advanced spectroscopic and structural characterization of This compound is not present in the public domain.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following requested sections:

Advanced Spectroscopic and Structural Characterization for Research Applications

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Potentials and Energy Levels

While general information and data exist for related fluorene (B118485) derivatives, the strict requirement to focus solely on "7-bromo-9H-fluorene-2-carbonitrile" cannot be met without the specific research findings for this particular compound. Creating content for the specified outline would require fabricating data, which would violate the core principles of scientific accuracy.

Structure Property Relationships in 7 Bromo 9h Fluorene 2 Carbonitrile Derivatives

Influence of Substituent Electronic and Steric Effects on Photophysical Properties

The photophysical properties of fluorene (B118485) derivatives are highly sensitive to the electronic nature of substituents attached to the aromatic core. A study on a series of chromophores based on the 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile scaffold provides a clear illustration of these effects. In these molecules, the 7-position is occupied by a dimethylamino group (an electron donor), while various electron-accepting groups are introduced via a Knoevenagel condensation with the aldehyde precursor.

The linear optical properties of these donor-acceptor chromophores, measured in dichloromethane (B109758) (DCM), reveal a strong dependence on the strength of the acceptor group. The table below summarizes the key photophysical data for a selection of these derivatives, which were synthesized from a common precursor, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde. The precursor itself is derived from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, highlighting a synthetic pathway from a bromo-substituted fluorene. nih.gov

Interactive Data Table of Photophysical Properties

ChromophoreAcceptor Groupλmax (abs) (nm)ε (M-1cm-1)λem (nm)
SS1 Dicyanovinyl48438,000572
SS2 2-(3-Cyano-4,4-dimethyl-2,5-dihydro-1H-pyrrol-2-ylidene)malononitrile50245,000590
SS3 2-(4-Bromophenyl)-1-cyanoethene42850,000525
SS4 2-(4-Nitrophenyl)-1-cyanoethene45654,000568
SS5 2-(4-(Dimethylamino)phenyl)-1-cyanoethene45048,000550

Data sourced from a study on 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile derivatives in DCM. nih.gov

The data demonstrates that stronger electron-withdrawing groups lead to a bathochromic (red) shift in both the absorption (λmax) and emission (λem) maxima. This is attributed to a more effective intramolecular charge transfer (ICT) from the dimethylamino donor to the acceptor group, which lowers the energy of the excited state. The molar extinction coefficients (ε) are also notably high, indicating strong electronic transitions. nih.gov These findings underscore the principle that the electronic push-pull character across the fluorene backbone is a key determinant of its optical properties.

Correlation Between Molecular Conformation, Planarity, and Conjugation Length

In the crystal structures of derivatives of 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile, the fluorene units maintain their characteristic planarity. The molecules tend to assemble in such a way that the fluorene cores are coplanar, forming columnar arrangements. For instance, in the crystal packing of related chromophores, the phenyl rings of cyanostilbene units on one molecule are observed to be nearly perpendicular to the fluorene units of neighboring molecules. This type of packing can restrict molecular rotations and inhibit non-radiative decay pathways, potentially enhancing solid-state luminescence. nih.gov

The effective conjugation length is directly influenced by the planarity between the fluorene core and its appended substituent groups. Any steric hindrance that forces these groups out of plane will disrupt the π-conjugation, leading to a blue-shift in the absorption and emission spectra and a decrease in oscillator strength. While specific torsional angle data for 7-bromo-9H-fluorene-2-carbonitrile derivatives is not available in the searched literature, the general principle holds that maintaining a high degree of planarity across the molecule is essential for achieving desired long-wavelength emission and high quantum yields.

Understanding the Heavy Atom Effect on Phosphorescence Quantum Yields and Lifetimes

The presence of a heavy atom, such as bromine, in a molecule is well-known to enhance spin-orbit coupling. This, in turn, facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), a process that can significantly increase the phosphorescence quantum yield and decrease the phosphorescence lifetime.

While specific phosphorescence data for this compound were not found, the "heavy atom effect" is a well-documented phenomenon. For example, studies on other aromatic systems have shown a clear trend of decreasing fluorescence lifetimes and quantum yields with the introduction of heavier halogen atoms. rsc.org This is because the enhanced ISC provides a competing non-radiative decay pathway from the S₁ state, while simultaneously populating the T₁ state from which phosphorescence occurs.

In a molecule like this compound, the bromine atom would be expected to promote the T₁ state population. The efficiency of this process and the resulting phosphorescence characteristics would depend on several factors, including the molecular rigidity and the energy gap between the S₁ and T₁ states. Materials with efficient ISC and suppressed non-radiative decay from the triplet state can exhibit significant room-temperature phosphorescence (RTP). Research on other brominated organic molecules has demonstrated that the heavy atom effect can lead to high phosphorescence quantum yields, sometimes exceeding 90%, with lifetimes in the range of milliseconds to seconds. nih.gov

Relationship Between Solid-State Packing and Luminescent Behavior

The arrangement of molecules in the solid state, or crystal packing, has a profound impact on their luminescent properties. In many organic luminophores, close co-facial stacking in the solid state leads to aggregation-caused quenching (ACQ), where intermolecular interactions provide non-radiative decay pathways, diminishing the emission intensity.

However, careful molecular design can lead to favorable packing motifs that enhance solid-state emission. In the crystal structures of chromophores related to 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile, molecules are observed to form antiparallel dimers. These dimers are stabilized by a network of intermolecular interactions, including hydrogen bonding and C-H···π interactions. nih.gov This type of packing can restrict intramolecular rotations and vibrations, which are common sources of non-radiative energy loss. By locking the molecules in a rigid conformation, the radiative decay pathways (fluorescence and phosphorescence) can become more competitive, leading to higher solid-state quantum yields.

Future Research Trajectories and Current Challenges

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of functionalized fluorene (B118485) derivatives often involves multi-step processes that can be inefficient and generate significant waste. rsc.org Current research is focused on developing more streamlined and environmentally friendly synthetic routes.

Key areas of development include:

Catalytic Systems: The use of advanced catalytic systems, such as rhodium and palladium catalysts, is being explored to create more efficient and convergent synthetic pathways for fluorene derivatives. nih.gov For instance, a rhodium-catalyzed "stitching reaction" has been developed to construct the fluorene core under mild conditions. nih.gov Similarly, palladium-catalyzed cross-coupling reactions of 1,1-diboronates with 2,2'-dibromobiphenyls offer a high-yield route to 9H-fluorene derivatives. organic-chemistry.org

Green Chemistry Principles: Efforts are being made to incorporate green chemistry principles, such as using air as a cheap and easily separable oxidant in the synthesis of fluorenone from fluorene. google.com This approach aims to reduce the reliance on more costly and hazardous chemical oxidants. google.com Continuous flow chemistry is another promising avenue, offering better control over reaction conditions, reduced waste, and simplified work-up procedures, which are particularly advantageous for multi-step syntheses. rsc.orgacsgcipr.org

Novel Reactions: Researchers are devising novel reactions to access functionalized fluorenes. A Cu(I)-catalyzed tetradehydro-Diels–Alder (TDDA) reaction of enediynols provides a concise and atom-economical approach to a variety of multi-substituted fluorenols under mild conditions. acs.orgacs.org Another innovative method involves the electron beam-induced elimination of bromine from 2-bromofluorene (B47209) to efficiently synthesize conjugated fluorene structures. researchgate.netdntb.gov.ua

A significant challenge remains in the functionalization of the fluorene skeleton. For example, the synthesis of 7-bromo-9H-fluorene-2-carbonitrile would likely start from a precursor like 2-bromo-7-nitro-9H-fluorene. sigmaaldrich.com The introduction of the nitrile group can be achieved through nucleophilic substitution with a cyanide source, a common strategy in the synthesis of related fluorene-based chromophores. nih.gov

Synthetic StrategyCatalyst/ReagentKey Advantages
Rhodium-Catalyzed Stitching ReactionRhodium complexesConvergent synthesis, mild conditions. nih.gov
Palladium-Catalyzed Cross-CouplingPd(0) catalysts, 1,1-diboronatesHigh yields, operational simplicity. organic-chemistry.org
Air Liquid Phase OxidationAir, alkali catalyst, phase transfer agentUse of a cheap and green oxidant. google.com
Tetradehydro-Diels–Alder (TDDA)Cu(I)/ortho-phenylenediamineAtom-economical, mild conditions. acs.orgacs.org
Electron Beam IrradiationHigh-energy electronsEfficient synthesis of conjugated systems. researchgate.netdntb.gov.ua

Expansion of Material Applications through Rational Design

The strategic design of fluorene derivatives by modifying their molecular structure is crucial for tailoring their properties for specific applications, particularly in organic electronics. rsc.orgrsc.org The introduction of electron-donating and electron-accepting groups allows for precise tuning of the electronic and photophysical properties. mdpi.com

Current research focuses on applications in:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are highly sought after for OLED applications due to their strong luminescence and high charge carrier mobility. mdpi.comresearchgate.net The planarity and π-conjugation of the fluorene core, influenced by substituents at the C-2 and C-7 positions, directly impact the emission characteristics. mdpi.com Rational design aims to create materials with specific emission colors, high quantum yields, and improved device stability. researchgate.net

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of fluorene compounds to their environment makes them excellent candidates for chemosensors and bioimaging. researchgate.netrsc.org For example, molecules designed with aggregation-induced emission (AIE) properties show strong luminescence in the aggregated state, which is highly desirable for solid-state applications. rsc.orgrsc.org

Organic Photovoltaics (OPVs): Spiro-configured fluorene derivatives, such as those based on a spiro[fluorene-9,9′-xanthene] core, are being investigated as hole-transporting materials (HTMs) in perovskite solar cells, demonstrating high power conversion efficiencies. researchgate.net

The rational design process often involves a synergistic approach combining synthesis and theoretical calculations to predict the properties of new materials before they are created. rsc.orgrsc.org

Advancements in Predictive Modeling for Novel Fluorene Derivatives

Computational modeling has become an indispensable tool in the development of new fluorene-based materials. arxiv.org Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow researchers to predict the structural, electronic, and optical properties of molecules with a high degree of accuracy. mdpi.comworldscientific.comworldscientific.com

Key contributions of predictive modeling include:

Property Prediction: DFT calculations can determine crucial parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are essential for designing materials for electronic devices. rsc.orgworldscientific.com These calculations help in predicting the energy gap, which influences the color of light emitted by an OLED material. worldscientific.comworldscientific.com

Mechanism Elucidation: Computational studies can provide insights into reaction mechanisms, helping to optimize synthetic pathways. arxiv.org They can also help explain experimental observations, such as the discrepancy between experimental and theoretical values for the enthalpy of formation of fluorene itself, suggesting potential issues with experimental measurements. rsc.org

Despite the power of these predictive tools, challenges remain in accurately modeling complex intermolecular interactions and solid-state effects, which are critical for predicting the performance of materials in actual devices. mdpi.comrsc.org

Modeling TechniquePredicted PropertiesApplication in Fluorene Chemistry
Density Functional Theory (DFT)Molecular structure, HOMO/LUMO energies, energy gap. rsc.orgworldscientific.comworldscientific.comOptimizing geometry, predicting electronic properties. rsc.org
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectra, excited state properties. mdpi.comworldscientific.comPredicting photophysical properties for OLEDs. mdpi.com
Multiscale Computational ModelingMaterial stability, device performance. arxiv.orgAssessing the practicality of new materials in electronic devices. arxiv.org

Addressing Challenges in Scalable Synthesis for Advanced Research Materials

The transition from laboratory-scale synthesis to large-scale production of complex organic molecules like this compound presents significant hurdles. catalysis.blogdrugdiscoverytrends.com These challenges often hinder the availability of advanced materials for extensive research and commercialization. datainsightsmarket.com

Major challenges in scalable synthesis include:

Purification: Achieving the high purity required for electronic applications (e.g., ≥99.5% for fluorenone) can be difficult and costly on a large scale. google.com Traditional methods like chromatography are often not feasible for industrial production. rsc.org

Process Safety and Optimization: Reactions that are manageable in the lab can become hazardous on a larger scale due to issues with heat transfer and mixing. rsc.orgcatalysis.blog Scaling up often requires significant re-optimization of reaction conditions to maintain yield and safety. acsgcipr.org

Cost of Reagents: The use of expensive catalysts, such as those based on precious metals like palladium and rhodium, can be a major cost driver in large-scale synthesis, especially if the catalyst cannot be efficiently recovered and recycled. drugdiscoverytrends.com

Overcoming these challenges requires the development of more robust and efficient synthetic processes, such as moving from batch to continuous flow production, which can offer better control, improved safety, and easier scalability. rsc.orgacsgcipr.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.